molecular formula C6H12OS B13276153 1-(Oxolan-3-yl)ethane-1-thiol

1-(Oxolan-3-yl)ethane-1-thiol

Cat. No.: B13276153
M. Wt: 132.23 g/mol
InChI Key: BDXXTYMPJWQADB-UHFFFAOYSA-N
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Description

1-(Oxolan-3-yl)ethane-1-thiol is an organic compound with the molecular formula C6H12OS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxolan-3-yl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of oxolane derivatives with ethanethiol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxolan-3-yl)ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Oxolan-3-yl)ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, particularly in thiol-based redox reactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Oxolan-3-yl)ethane-1-thiol involves its thiol group, which can participate in redox reactions and form disulfide bonds. These interactions are crucial in various biochemical pathways, including enzyme catalysis and cellular signaling .

Comparison with Similar Compounds

Uniqueness: 1-(Oxolan-3-yl)ethane-1-thiol is unique due to its combination of a thiol group and an oxolane ring, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

1-(oxolan-3-yl)ethanethiol

InChI

InChI=1S/C6H12OS/c1-5(8)6-2-3-7-4-6/h5-6,8H,2-4H2,1H3

InChI Key

BDXXTYMPJWQADB-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCOC1)S

Origin of Product

United States

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